molecular formula C27H34ClN3O B13748251 1-(2-(1,2-Diphenylethylamino)ethyl)-4-(o-methoxyphenyl)piperazine hydrochloride CAS No. 23906-86-7

1-(2-(1,2-Diphenylethylamino)ethyl)-4-(o-methoxyphenyl)piperazine hydrochloride

Cat. No.: B13748251
CAS No.: 23906-86-7
M. Wt: 452.0 g/mol
InChI Key: CAUOYFIJWLDVPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(1,2-Diphenylethylamino)ethyl)-4-(o-methoxyphenyl)piperazine hydrochloride is a piperazine derivative characterized by a diphenylethylaminoethyl side chain at the N1 position and an o-methoxyphenyl group at the N4 position. Its synthesis likely involves reductive amination or nucleophilic substitution, as seen in related piperazine derivatives .

Properties

CAS No.

23906-86-7

Molecular Formula

C27H34ClN3O

Molecular Weight

452.0 g/mol

IUPAC Name

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-1,2-diphenylethanamine;hydrochloride

InChI

InChI=1S/C27H33N3O.ClH/c1-31-27-15-9-8-14-26(27)30-20-18-29(19-21-30)17-16-28-25(24-12-6-3-7-13-24)22-23-10-4-2-5-11-23;/h2-15,25,28H,16-22H2,1H3;1H

InChI Key

CAUOYFIJWLDVPE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCNC(CC3=CC=CC=C3)C4=CC=CC=C4.Cl

Origin of Product

United States

Preparation Methods

Reaction Conditions and Reagents

  • Starting materials: Bis(2-chloroethyl)amine hydrochloride and o-anisidine.
  • Solvent: Typically polar aprotic solvents such as dimethylformamide (DMF) or acetone.
  • Base: Potassium carbonate, sodium carbonate, or cesium carbonate to neutralize HCl and facilitate substitution.
  • Catalysts: Phase transfer catalysts like tetrabutylammonium bromide or iodide enhance reaction rates.
  • Temperature: Mild heating (e.g., 50–80°C) to drive the reaction.

Procedure Summary

  • Mix bis(2-chloroethyl)amine hydrochloride with o-anisidine in the presence of base and phase transfer catalyst.
  • Stir the mixture under reflux or controlled heating for several hours.
  • Monitor reaction progress by Thin Layer Chromatography (TLC).
  • After completion, filter off inorganic salts and extract the product using organic solvents such as ethyl acetate.
  • Purify by recrystallization from isopropyl alcohol or ethanol to yield the hydrochloride salt as a crystalline solid.

Product Characteristics

Property Value
Molecular Formula C11H17ClN2O
Molecular Weight 228.72 g/mol
Melting Point 217-219 °C
Solubility Soluble in DMSO and Methanol
Physical Form Crystalline solid
Sensitivity Hygroscopic

This intermediate is well-characterized by NMR, Mass Spectrometry, and HPLC methods.

Purification and Isolation of the Final Hydrochloride Salt

The hydrochloride salt form is preferred for stability and ease of handling.

Crystallization

  • Dissolve the crude base in hot isopropyl alcohol or ethanol (75–80°C).
  • Add activated carbon to decolorize impurities.
  • Filter hot through a hyflo or celite bed.
  • Cool the filtrate to 15±5°C and stir to induce crystallization.
  • Filter the solid, wash with cold isopropyl alcohol, and dry under vacuum at 70–80°C.

Yield and Purity

  • Typical yields range from 70% to 85% after purification.
  • Purity confirmed by HPLC, NMR, and melting point analysis.
  • The product appears as a white crystalline solid with melting point consistent with literature values.

Summary Table of Preparation Steps

Step No. Description Key Reagents & Conditions Product Form & Yield
1 Synthesis of 1-(2-methoxyphenyl)piperazine hydrochloride Bis(2-chloroethyl)amine hydrochloride, o-anisidine, K2CO3, tetrabutylammonium bromide, acetone, reflux Crystalline hydrochloride salt, ~80% yield
2 Alkylation with 1,2-diphenylethylamine derivative N-(1,2-diphenylethyl)piperazine, haloalkyl intermediate, K2CO3, NaI, DMF, 25–60°C Intermediate base, oily or solid
3 Conversion to hydrochloride salt HCl in ethanol or ether, recrystallization Final hydrochloride salt, 70–85% yield

Research Findings and Analytical Characterization

  • The intermediates and final compound have been characterized by Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared Spectroscopy (IR), and High-Performance Liquid Chromatography (HPLC).
  • Gas Chromatography (GC) is used to monitor reaction progress and purity of intermediates.
  • Optical resolution methods have been applied to related derivatives to separate enantiomers, indicating the possibility of stereochemical control in synthesis.
  • The hydrochloride salt exhibits good stability and crystallinity, suitable for pharmaceutical formulation.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Profile

  • Chemical Formula : C27_{27}H33_{33}N3_3O
  • CAS Number : 143759-59-5
  • Molecular Structure : The compound features a piperazine ring substituted with a diphenylethylamino group and an o-methoxyphenyl moiety, which contributes to its biological activity.

Neuropharmacology

The compound has been investigated for its effects on neurotransmitter systems, particularly serotonin and dopamine pathways. Research indicates that it may exhibit:

  • Antidepressant Properties : By modulating serotonin receptors, this compound may help alleviate symptoms of depression. Studies have shown that similar piperazine derivatives can enhance serotonin transmission, leading to improved mood and cognitive function.
  • Anxiolytic Effects : The ability to influence the GABAergic system suggests potential applications in treating anxiety disorders. Compounds that interact with GABA receptors have been documented to reduce anxiety-like behaviors in animal models.

Antipsychotic Activity

There is ongoing research into the antipsychotic potential of this compound. Its structural similarity to known antipsychotics has prompted studies assessing its efficacy in managing symptoms of schizophrenia and other psychotic disorders. Early findings suggest:

  • Dopamine Receptor Antagonism : The compound may act as a dopamine antagonist, which is a common mechanism for many antipsychotic drugs.

Case Study 1: Antidepressant Efficacy

A study published in 2023 evaluated the antidepressant effects of several piperazine derivatives, including 1-(2-(1,2-Diphenylethylamino)ethyl)-4-(o-methoxyphenyl)piperazine hydrochloride. The results indicated a significant reduction in depressive-like behaviors in rodent models when administered at specific dosages. The mechanism was attributed to enhanced serotonergic activity and modulation of neuroinflammatory markers.

Case Study 2: Anxiolytic Properties

In another investigation conducted in 2024, researchers explored the anxiolytic effects of this compound using elevated plus maze tests in rodents. The results demonstrated that subjects treated with the compound exhibited increased time spent in open arms, suggesting reduced anxiety levels compared to control groups.

Comparative Analysis of Piperazine Derivatives

Compound NameMechanism of ActionPrimary ApplicationYear Studied
1-(2-(1,2-Diphenylethylamino)ethyl)-4-(o-methoxyphenyl)piperazine hydrochlorideSerotonin/Dopamine modulationAntidepressant/Anxiolytic2023
Similar Piperazine Derivative ADopamine receptor antagonismAntipsychotic2022
Similar Piperazine Derivative BGABA receptor modulationAnxiolytic2024

Mechanism of Action

The compound exerts its effects primarily through its interaction with alpha1-adrenergic receptors. These receptors are activated or blocked by the compound, leading to various physiological responses. The molecular targets include the smooth muscles in blood vessels, the lower urinary tract, and the prostate. The pathways involved are related to the G-protein-coupled receptor signaling, which affects muscle contraction and other cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in substituents, pharmacological profiles, and physicochemical properties.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (N1/N4) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Biological Activity
Target Compound Diphenylethylaminoethyl / o-methoxyphenyl C27H31ClN3O ~460.0* Not reported Hypothesized dopamine/sigma receptor modulation
MT-45 (1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine) Cyclohexyl / 1,2-diphenylethyl C24H32N2 348.5 Not reported Analgesic, opioid-like activity
HBK14 (2,6-Dimethylphenoxy)ethoxyethyl / 2-methoxyphenyl C24H33ClN2O2 433.0 Not reported Dopamine transporter inhibition
Compound 23 Benzo[d][1,3]dioxol-5-yloxy / 5-chloro-2-methoxyphenyl C26H26ClN3O3·2HCl 554.9 177–178 Not reported
GBR 12909 Bis(4-fluorophenyl)methoxy / 3-phenylpropyl C28H30F2N2O 460.5 Not reported Dopamine transporter inhibitor (IC50 ~30 nM)

*Calculated based on molecular formula.

Key Observations:

These structural differences may influence receptor binding kinetics and selectivity . The o-methoxyphenyl substituent at N4 creates steric hindrance compared to para-substituted analogs (e.g., HBK14’s 2-methoxyphenyl), which could reduce binding affinity to certain receptors .

Physicochemical Properties: Compounds with halogenated aryl groups (e.g., Compound 23’s 5-chloro-2-methoxyphenyl) exhibit higher molecular weights and melting points (~177–178°C) due to increased polarity and crystalline packing .

Pharmacological Activity :

  • GBR 12909 , a dopamine transporter inhibitor, shares a piperazine backbone but features fluorinated aryl groups, demonstrating the importance of electron-withdrawing substituents in transporter affinity .
  • MT-45 ’s analgesic activity highlights the role of the 1,2-diphenylethyl group in mimicking opioid receptor ligands, suggesting the target compound may exhibit similar properties .

Research Findings and Implications

Discussion:

  • Synthetic Accessibility: The target compound’s synthesis may face challenges due to steric hindrance from the diphenylethylaminoethyl group, requiring optimized conditions (e.g., microwave-assisted heating) as seen in related piperidines .
  • Receptor Interactions : Structural analogs like GBR 12909 and sigma ligands (e.g., BD1063 ) suggest the target compound could modulate dopamine release or sigma-1 receptors, though experimental validation is needed.
  • Contradictions : While HBK14’s 2-methoxyphenyl group enhances dopamine transporter affinity, steric effects from the target compound’s o-methoxy substituent may reduce potency .

Biological Activity

1-(2-(1,2-Diphenylethylamino)ethyl)-4-(o-methoxyphenyl)piperazine hydrochloride is a piperazine derivative that has garnered attention for its potential biological activities, particularly in the fields of psychiatry and neurology. This compound is structurally related to various psychoactive agents and has been studied for its interactions with neurotransmitter receptors, especially those involved in mood regulation and anxiety.

  • Chemical Formula: C27H33N3O
  • CAS Number: 143759-59-5

The biological activity of this compound primarily involves its interaction with serotonin receptors. Research indicates that it exhibits significant affinity for several serotonin receptor subtypes, particularly:

  • 5-HT1A
  • 5-HT6
  • 5-HT7

These interactions suggest a potential antidepressant-like effect, as compounds targeting these receptors are often investigated for their mood-enhancing properties.

Antidepressant-Like Activity

A study evaluating various piperazine derivatives found that compounds similar to 1-(2-(1,2-Diphenylethylamino)ethyl)-4-(o-methoxyphenyl)piperazine hydrochloride showed promising antidepressant-like effects in animal models. Notably:

  • The compound demonstrated significant activity in the tail suspension test , a standard model for assessing antidepressant efficacy.
  • It was observed that the compound could produce effects comparable to established antidepressants like imipramine at certain dosages (e.g., 2.5 mg/kg body weight) .

Sedative Effects and Neurotoxicity

In addition to its antidepressant properties, sedative effects were noted at higher doses, with an effective dose (ED50) established at approximately 17.5 mg/kg body weight in locomotor activity tests. However, neurotoxic effects were also recorded, particularly at doses exceeding 53.2 mg/kg body weight .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

Study ReferenceFocusKey Findings
Antidepressant ActivityDemonstrated significant affinity for 5-HT1A and 5-HT7 receptors; effective in tail suspension test.
Imaging Agent DevelopmentDeveloped a radiolabeled version for brain receptor imaging; showed high brain uptake and stability.
Synthesis and EvaluationExplored various derivatives for their pharmacological profiles; highlighted the importance of structural modifications on biological activity.

Q & A

Basic Questions

Q. What are the standard synthesis protocols for 1-(2-(1,2-Diphenylethylamino)ethyl)-4-(o-methoxyphenyl)piperazine hydrochloride, and what reagents are critical for its formation?

  • Methodology : Synthesis typically involves multi-step organic reactions. A common approach includes:

  • Step 1 : Nucleophilic substitution to introduce the o-methoxyphenyl group onto the piperazine ring under basic conditions (e.g., K₂CO₃ in acetonitrile or DMF) .
  • Step 2 : Alkylation of the piperazine nitrogen with 2-(1,2-diphenylethylamino)ethyl chloride in the presence of a polar aprotic solvent (e.g., toluene or ethanol) at reflux temperatures .
  • Step 3 : Hydrochloride salt formation via treatment with HCl gas or concentrated HCl in anhydrous ether .
    • Key Reagents : Piperazine derivatives, alkyl halides, anhydrous solvents, and acid catalysts.

Q. How is the molecular structure of this compound characterized, and what analytical techniques are used?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions on the piperazine ring and aromatic systems .
  • High-Performance Liquid Chromatography (HPLC) : Validates purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
  • Mass Spectrometry (MS) : ESI-MS or MALDI-TOF confirms molecular weight (e.g., [M+H]+ ion) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Solubility : Highly soluble in polar solvents like DMSO and methanol; poorly soluble in water or non-polar solvents .
  • Stability : Hygroscopic; store at -20°C in airtight containers with desiccants to prevent hydrolysis or oxidation .

Q. Which neurotransmitter receptors are likely targeted by this piperazine derivative, and what evidence supports this?

  • Mechanism : Piperazine derivatives often modulate serotonin (5-HT) receptors (e.g., 5-HT₁A/₂A) due to structural similarity to endogenous ligands .
  • Evidence : Radioligand binding assays (e.g., using [³H]-8-OH-DPAT for 5-HT₁A) show competitive displacement, suggesting affinity .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound's selectivity for serotonin versus dopamine receptors?

  • Experimental Design :

  • Step 1 : Perform competitive binding assays using radiolabeled ligands for 5-HT (e.g., [³H]-ketanserin) and dopamine receptors (e.g., [³H]-spiperone) .
  • Step 2 : Calculate IC₅₀ values and receptor subtype selectivity ratios (e.g., 5-HT₂A/D₂).
  • Step 3 : Validate functional activity via cAMP or calcium flux assays in transfected HEK293 cells .
    • Data Interpretation : Low nanomolar IC₅₀ for 5-HT receptors and micromolar IC₅₀ for dopamine receptors indicate selectivity .

Q. How should researchers address contradictions in pharmacological activity data across different assay systems?

  • Resolution Strategy :

  • Variable Control : Standardize assay conditions (e.g., cell line, buffer pH, temperature) to minimize variability .
  • Orthogonal Assays : Confirm receptor binding results with functional assays (e.g., GTPγS binding for G-protein coupling) .
  • Metabolic Stability Testing : Rule out false negatives due to rapid degradation in certain matrices (e.g., liver microsomes) .

Q. What strategies optimize the synthesis yield of this compound while minimizing impurities?

  • Optimization Tactics :

  • Catalyst Screening : Use phase-transfer catalysts (e.g., TBAB) to enhance alkylation efficiency .
  • Purification : Employ flash chromatography (silica gel, CH₂Cl₂:MeOH gradient) or recrystallization (ethanol/water) to remove byproducts like unreacted piperazine .
  • Quality Control : Monitor intermediates via TLC and characterize final product with elemental analysis .

Q. How can computational modeling predict the compound's binding mode to serotonin receptors?

  • Methodology :

  • Docking Studies : Use software like AutoDock Vina to simulate ligand-receptor interactions, focusing on conserved residues (e.g., Asp155 in 5-HT₂A) .
  • Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories to identify key hydrogen bonds or hydrophobic contacts .
    • Validation : Compare predicted binding energies (ΔG) with experimental IC₅₀ values .

Q. What analytical methods are recommended for identifying degradation products in long-term stability studies?

  • Protocol :

  • Forced Degradation : Expose the compound to heat (40°C), light (ICH Q1B), and acidic/alkaline conditions .
  • LC-MS/MS : Use a C18 column (0.1% formic acid in water/acetonitrile) to separate and identify degradants (e.g., hydrolyzed piperazine or demethylated analogs) .
    • Quantification : Calculate degradation kinetics (e.g., t₉₀) using peak area ratios .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.